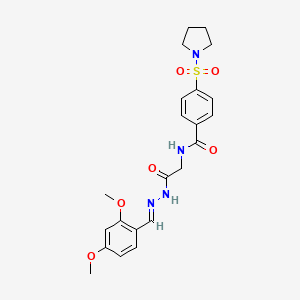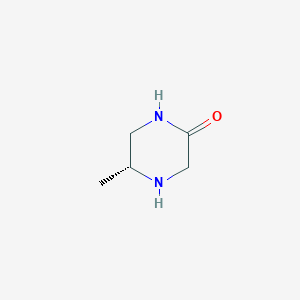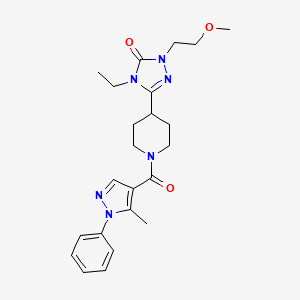
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide, also known as FSL-1, is a synthetic compound that has been widely used in scientific research. It is a Toll-like receptor 2/6 agonist that can activate the innate immune system, leading to the production of pro-inflammatory cytokines and chemokines.
Scientific Research Applications
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide is a potent activator of Toll-like receptor 2/6, which is a key receptor of the innate immune system. It has been widely used in scientific research to study the innate immune response and its role in various diseases. 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide has been shown to induce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, in various cell types, including macrophages, dendritic cells, and epithelial cells. 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide has also been used to study the interaction between the innate and adaptive immune systems and to develop new immunotherapeutic strategies.
Mechanism of Action
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide binds to Toll-like receptor 2/6, which is expressed on the surface of various immune cells, such as macrophages, dendritic cells, and T cells. This binding leads to the activation of downstream signaling pathways, including the MyD88-dependent pathway, which leads to the activation of NF-κB and the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide has been shown to induce the production of pro-inflammatory cytokines and chemokines in various cell types, leading to the recruitment of immune cells to the site of infection or inflammation. 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide has also been shown to enhance the antigen-presenting capacity of dendritic cells and to promote the differentiation of T helper 1 cells. In addition, 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide has been shown to enhance the phagocytic activity of macrophages and to promote the clearance of bacteria.
Advantages and Limitations for Lab Experiments
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide is a well-established Toll-like receptor 2/6 agonist that can be easily synthesized and used in various experimental settings. Its ability to activate the innate immune system makes it a valuable tool for studying the immune response in various diseases. However, it is important to note that the activation of the immune system by 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide may not fully reflect the complexity of the immune response in vivo. In addition, the use of 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide may not be appropriate for studying certain diseases or conditions that are not associated with Toll-like receptor 2/6 activation.
Future Directions
There are several future directions for the use of 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide in scientific research. One area of interest is the development of new immunotherapeutic strategies that target Toll-like receptor 2/6 activation. 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide may also be used to study the interaction between the innate and adaptive immune systems in various diseases, such as cancer and autoimmune disorders. In addition, the use of 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide may be expanded to study the role of Toll-like receptor 2/6 activation in the gut microbiome and its impact on human health.
Synthesis Methods
The synthesis of 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide involves the reaction of 2-mercaptobenzothiazole with p-toluidine, followed by the addition of 4-fluorobenzoyl chloride and oxalyl chloride. The resulting intermediate is then reacted with 2-amino-5-(4-fluorophenyl)oxazole to produce 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide. The synthesis of 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide has been well-established and can be easily scaled up for large-scale production.
properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-12-2-8-15(9-3-12)21-17(22)11-24-18-20-10-16(23-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTMBIUQNWTEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2970525.png)
![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)

![4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2970528.png)





![4-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2970540.png)

![methyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970543.png)